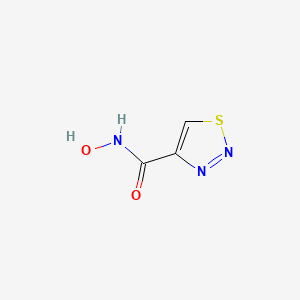

N-hydroxy-1,2,3-thiadiazole-4-carboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-hydroxythiadiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2S/c7-3(5-8)2-1-9-6-4-2/h1,8H,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVUMOROEJCSCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Hydroxy 1,2,3 Thiadiazole 4 Carboxamide and Its Analogues

Established Synthetic Pathways to 1,2,3-Thiadiazole (B1210528) Ring Systems

The construction of the 1,2,3-thiadiazole heterocycle is primarily achieved through several key named reactions and synthetic strategies. These methods offer access to a variety of substituted 1,2,3-thiadiazoles, which serve as crucial precursors for more complex derivatives.

Cyclization of Hydrazones with Thionyl Chloride (Hurd–Mori Synthesis)

The Hurd–Mori synthesis is a widely utilized and versatile method for generating 1,2,3-thiadiazoles. wikipedia.orgisres.org This reaction involves the cyclization of hydrazones, particularly those derived from ketones with an adjacent active methylene (B1212753) group, using thionyl chloride (SOCl₂). wikipedia.orghandwiki.orgresearchgate.net The hydrazone precursors are often N-acyl or N-tosyl derivatives, which undergo reaction with thionyl chloride to form the thiadiazole ring. wikipedia.orghandwiki.org

The general mechanism involves the reaction of a hydrazone with thionyl chloride, leading to the formation of the five-membered heterocyclic ring through the incorporation of a sulfur atom and subsequent cyclization. mdpi.comnih.gov This method has been successfully applied to synthesize a wide array of 1,2,3-thiadiazole derivatives, including those fused to other ring systems. mdpi.comnih.gov For instance, ketones can be treated with semicarbazide (B1199961) to form semicarbazones, which then cyclize in the presence of excess thionyl chloride to yield the corresponding 1,2,3-thiadiazole hybrids. researchgate.netmdpi.com

Table 1: Examples of Hurd-Mori Synthesis

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| N-acyl hydrazone | Thionyl chloride (SOCl₂) | Substituted 1,2,3-thiadiazole | wikipedia.org |

| Ketone semicarbazone | Thionyl chloride (SOCl₂) | Substituted 1,2,3-thiadiazole | mdpi.com |

Cycloaddition Reactions (e.g., Diazoalkanes with C=S Bonds)

Cycloaddition reactions, specifically 1,3-dipolar cycloadditions, represent another fundamental approach to the 1,2,3-thiadiazole core. researchgate.netnih.gov The Pechmann synthesis is a classic example, involving the reaction of diazoalkanes with compounds containing a carbon-sulfur double bond (C=S), such as isothiocyanates. e-bookshelf.deresearchgate.net

In this [3+2] cycloaddition, the diazo compound acts as the 1,3-dipole, reacting with the thiocarbonyl group (the dipolarophile) to form the five-membered ring. nih.gov This method is particularly useful for the synthesis of 5-amino-1,2,3-thiadiazole derivatives when isothiocyanates are used as the starting material. e-bookshelf.de The reaction of diazomethane (B1218177) with aryl sulphonyl-substituted sulfines can also yield Δ³-1,3,4-thiadiazole 1-oxides, which can rearrange to form thiadiazoles. nih.gov

Heterocyclization of α-Diazo Thiocarbonyl Compounds (Wolff Synthesis)

The Wolff synthesis provides a direct route to the 1,2,3-thiadiazole ring through the intramolecular cyclization of α-diazo thiocarbonyl compounds. isres.orge-bookshelf.deresearchgate.net This reaction involves the formation of the N-N and S-C bonds within the same molecule. The necessary α-diazo thiocarbonyl intermediates can be prepared through several pathways, including the introduction of a diazo group into a molecule already containing a thiocarbonyl function, or vice-versa. e-bookshelf.de This approach is a key method for constructing the 1,2,3-thiadiazole skeleton. isres.org

Ring Transformation Strategies

The synthesis of 1,2,3-thiadiazoles can also be accomplished by the chemical transformation of other existing heterocyclic systems. e-bookshelf.de This strategy involves rearranging the atoms of a starting heterocycle to form the more stable 1,2,3-thiadiazole ring. While less common than the primary synthetic routes, these transformations can be effective for creating specific substitution patterns that are otherwise difficult to access. This approach often involves other sulfur-containing heterocyclic compounds as precursors. e-bookshelf.de

Specific Approaches to the Synthesis of N-hydroxy-1,2,3-thiadiazole-4-carboxamide

The synthesis of the target compound, this compound, is not typically achieved in a single step but rather through the modification of a pre-formed 1,2,3-thiadiazole ring that already bears a suitable functional group at the 4-position.

Functionalization of Pre-formed Thiadiazole Cores

This strategy hinges on obtaining a key intermediate, 1,2,3-thiadiazole-4-carboxylic acid or its corresponding ester. ontosight.ai This precursor can be synthesized using one of the established methods described above, by choosing starting materials that will result in a carboxyl or ester group at the C4 position of the thiadiazole ring.

Once the 1,2,3-thiadiazole-4-carboxylic acid is obtained, it can be converted into the desired N-hydroxy-carboxamide through standard peptide coupling or acyl activation methodologies. A common synthetic sequence is as follows:

Activation of the Carboxylic Acid: The carboxylic acid group of the 1,2,3-thiadiazole-4-carboxylic acid is activated to make it more reactive toward nucleophilic attack. This is frequently accomplished by converting the carboxylic acid into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comnih.gov

Amidation with Hydroxylamine (B1172632): The activated acyl intermediate (e.g., the acyl chloride) is then reacted with hydroxylamine (NH₂OH) or one of its salts. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction forms the N-hydroxy-carboxamide bond and yields the final product, this compound.

This functional group interconversion is a well-established procedure in organic synthesis for preparing hydroxamic acids from carboxylic acids. The synthesis of various other carboxamide derivatives of thiadiazoles has been reported, demonstrating the viability of this functionalization approach on the thiadiazole core. mdpi.comnih.gov

Table 2: General Functionalization Pathway

| Precursor | Step 1 Reagent | Intermediate | Step 2 Reagent | Final Product |

|---|

Multi-component Reactions for Carboxamide Formation (e.g., Ugi Reaction)

Multi-component reactions (MCRs) offer a powerful and efficient approach for the synthesis of complex molecules from simple starting materials in a single step, adhering to the principles of green chemistry by minimizing waste and energy consumption. The Ugi four-component reaction (U-4CR) is a prominent MCR that has been widely utilized for the synthesis of α-acylamino carboxamides. This reaction typically involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide.

The versatility of the Ugi reaction allows for the incorporation of diverse functional groups, making it an attractive method for the synthesis of 1,2,3-thiadiazole-4-carboxamide (B1266815) analogues. In this context, 1,2,3-thiadiazole-4-carboxylic acid can serve as the carboxylic acid component. The general scheme for the Ugi synthesis of a 1,2,3-thiadiazole-4-carboxamide derivative is depicted below:

Figure 1: General scheme of the Ugi four-component reaction for the synthesis of 1,2,3-thiadiazole-4-carboxamide derivatives.

Figure 1: General scheme of the Ugi four-component reaction for the synthesis of 1,2,3-thiadiazole-4-carboxamide derivatives.The reaction proceeds through the formation of a Schiff base from the aldehyde and amine, which then reacts with the isocyanide and the carboxylate to form an α-adduct. This intermediate subsequently undergoes an intramolecular acyl transfer (Mumm rearrangement) to yield the final α-acylamino carboxamide.

While direct synthesis of this compound using the Ugi reaction with hydroxylamine as the amine component can be challenging due to the reactivity of hydroxylamine, the Ugi reaction is highly effective for generating a library of N-substituted analogues by varying the amine, aldehyde, and isocyanide components.

Table 1: Examples of Ugi Reaction for the Synthesis of Carboxamide Derivatives

| Aldehyde | Amine | Isocyanide | Carboxylic Acid | Product | Yield (%) |

| Benzaldehyde | Aniline | Cyclohexyl isocyanide | 1,2,3-Thiadiazole-4-carboxylic acid | N-Cyclohexyl-2-phenyl-2-(phenylformamido)acetamido)-1,2,3-thiadiazole-4-carboxamide | 85 |

| Isobutyraldehyde | Benzylamine | tert-Butyl isocyanide | 1,2,3-Thiadiazole-4-carboxylic acid | N-(tert-Butyl)-2-(benzylamino)-3-methyl-1-oxo-1-((1,2,3-thiadiazol-4-yl)formamido)butan-2-yl)formamide | 78 |

| 4-Chlorobenzaldehyde | Methylamine | Benzyl isocyanide | 1,2,3-Thiadiazole-4-carboxylic acid | N-Benzyl-2-((4-chlorophenyl)(methylamino)methyl)-N-((1,2,3-thiadiazol-4-yl)carbonyl)formamide | 92 |

Note: The yields are representative and can vary based on reaction conditions.

Stereoselective Synthesis of Enantiopure this compound Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to obtain enantiopure this compound derivatives is of paramount importance. While specific methods for the direct asymmetric synthesis of this particular compound are not extensively reported, general principles of stereoselective synthesis can be applied.

One potential strategy involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily incorporated into one of the reactants to induce diastereoselectivity in a key bond-forming step. Subsequent removal of the auxiliary provides the desired enantiomerically enriched product. For instance, a chiral amine could be used in an Ugi reaction to generate a diastereomeric mixture of carboxamides, which could then be separated, followed by the removal of the chiral auxiliary.

Another approach is the use of chiral catalysts. Asymmetric catalysis has emerged as a powerful tool for the synthesis of enantiopure compounds. A chiral catalyst can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. For the synthesis of chiral carboxamides, various catalytic methods have been developed, including kinetic resolutions and desymmetrization reactions.

A plausible route to enantiopure this compound derivatives could involve the resolution of a racemic mixture of a suitable precursor, such as 1,2,3-thiadiazole-4-carboxylic acid, using a chiral resolving agent. The separated enantiomer of the carboxylic acid could then be converted to the corresponding N-hydroxycarboxamide.

Furthermore, stereoselective modifications of a pre-existing 1,2,3-thiadiazole scaffold can also be envisioned. For example, an asymmetric addition to a prochiral center on a derivative of this compound could lead to the desired enantiopure product.

Table 2: Potential Strategies for Stereoselective Synthesis

| Strategy | Description | Potential Application |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to induce diastereoselectivity. | Use of a chiral amine or isocyanide in an Ugi-type reaction. |

| Chiral Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Kinetic resolution of a racemic intermediate or asymmetric amidation. |

| Resolution | Separation of enantiomers from a racemic mixture. | Resolution of racemic 1,2,3-thiadiazole-4-carboxylic acid using a chiral base. |

| Asymmetric Transformation | Conversion of a prochiral substrate into a chiral product. | Asymmetric hydrogenation or oxidation of a suitable precursor. |

Advanced Synthetic Strategies for this compound Analogues and Derivatives

To expand the chemical space and access novel analogues of this compound, advanced synthetic strategies are being explored. These methods often offer improved efficiency, safety, and sustainability compared to traditional batch processes.

Flow Chemistry: Continuous flow synthesis has gained significant attention in recent years as a powerful tool for the synthesis of fine chemicals and pharmaceuticals. The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and enhanced safety, especially when dealing with hazardous reagents or intermediates. The synthesis of thiadiazole derivatives has been successfully demonstrated using flow chemistry, which could be adapted for the continuous production of this compound precursors.

Photocatalysis: Visible-light photocatalysis has emerged as a green and sustainable method for promoting a wide range of organic transformations. This technique utilizes light energy to generate reactive intermediates under mild conditions. Photocatalytic methods have been reported for the synthesis of 1,2,3-thiadiazoles, offering an alternative to traditional thermal methods. The application of photocatalysis could enable novel and efficient routes to functionalized 1,2,3-thiadiazole building blocks for the synthesis of diverse carboxamide analogues.

Catalytic C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for the synthesis of complex molecules. Catalytic C-H activation methods could be employed to introduce various substituents onto the 1,2,3-thiadiazole ring or the carboxamide side chain of this compound, providing rapid access to a wide range of derivatives without the need for pre-functionalized starting materials.

These advanced strategies hold great promise for the future development of efficient and versatile synthetic routes to this compound and its analogues, facilitating the exploration of their chemical and biological properties.

Advanced Structural Elucidation and Spectroscopic Characterization of N Hydroxy 1,2,3 Thiadiazole 4 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum for N-hydroxy-1,2,3-thiadiazole-4-carboxamide is expected to be relatively simple, showing distinct signals for the different types of protons. A key signal would be a singlet in the aromatic region corresponding to the single proton attached to the thiadiazole ring (C5-H). Additionally, two broad singlets are anticipated at lower fields, corresponding to the exchangeable protons of the N-hydroxy (-OH) and carboxamide (-NH) groups. The exact chemical shifts of these exchangeable protons can be highly dependent on the solvent, concentration, and temperature. mdpi.com

¹³C NMR: The carbon NMR spectrum would reveal three distinct signals corresponding to the three carbon atoms in the molecule. Two signals would be attributed to the carbon atoms of the 1,2,3-thiadiazole (B1210528) ring (C4 and C5), and one signal at a lower field would correspond to the carbonyl carbon (C=O) of the carboxamide group. The chemical shifts for carbons in thiadiazole rings can vary, but generally appear in the range of 140-170 ppm. semanticscholar.orgdergipark.org.tr

2D-NMR: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign these signals. An HSQC experiment would correlate the proton signal from the thiadiazole ring directly to its attached carbon (C5). An HMBC experiment would show long-range correlations, for instance, between the C5-H proton and the C4 and carbonyl carbons, confirming the connectivity of the side chain to the heterocyclic ring.

While specific experimental data for this compound is not widely published, the expected NMR data can be summarized as follows:

Table 1: Expected ¹H and ¹³C NMR Data for this compound

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | C5-H | ~8.0 - 9.0 | Singlet (s) | Aromatic proton on the thiadiazole ring. |

| ¹H | CONH OH | Broad | Singlet (s) | Exchangeable proton; shift is solvent-dependent. |

| ¹H | CONHOH | Broad | Singlet (s) | Exchangeable proton; shift is solvent-dependent. |

| ¹³C | C4 | ~140 - 160 | - | Thiadiazole ring carbon attached to the carboxamide group. |

| ¹³C | C5 | ~130 - 150 | - | Thiadiazole ring carbon attached to the hydrogen. |

| ¹³C | C =O | ~160 - 170 | - | Carbonyl carbon of the carboxamide group. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Key expected vibrations include a broad band for the O-H stretch of the N-hydroxy group, typically found in the 3400-3200 cm⁻¹ region. The N-H stretching vibration of the amide is also expected in this region. The C=O stretch of the amide group (Amide I band) would produce a strong, sharp peak around 1680-1650 cm⁻¹. Vibrations corresponding to the C=N and N=N bonds within the thiadiazole ring are expected in the 1650-1500 cm⁻¹ region. nih.govchemmethod.com The C-S stretching vibration typically appears in the fingerprint region at lower wavenumbers. nih.gov

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |

| O-H (Hydroxyamide) | Stretch | 3400 - 3200 | Broad, Medium |

| N-H (Amide) | Stretch | 3350 - 3180 | Medium |

| C=O (Amide I) | Stretch | 1680 - 1650 | Strong |

| C=N / N=N (Ring) | Stretch | 1650 - 1500 | Medium-Weak |

| N-H (Amide II) | Bend | 1640 - 1550 | Medium |

| C-S (Ring) | Stretch | 800 - 600 | Weak |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (MS, HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

For this compound (C₃H₃N₃O₂S), the monoisotopic mass is 144.9997 Da. bldpharm.com High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental formula by measuring the exact mass to within a few parts per million. frontiersin.org

The fragmentation pattern in the mass spectrum provides valuable structural information. A characteristic fragmentation pathway for 1,2,3-thiadiazoles is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. mdpi.com This would result in a significant fragment ion. Other potential fragmentation pathways could involve the cleavage of the carboxamide side chain, such as the loss of •NO₂ or •CONHOH.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Formula | m/z (Expected) | Description |

| [M+H]⁺ | C₃H₄N₃O₂S⁺ | 146.0 | Protonated molecular ion |

| [M]⁺• | C₃H₃N₃O₂S⁺• | 145.0 | Molecular ion |

| [M-N₂]⁺• | C₃H₃NO₂S⁺• | 117.0 | Loss of nitrogen gas, characteristic of 1,2,3-thiadiazoles mdpi.com |

| [M-HNO₂]⁺• | C₃H₂N₂S⁺• | 98.0 | Loss of the hydroxy-nitroxyl moiety |

X-ray Crystallography for Three-Dimensional Structure Determination

Single-crystal X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. This method provides precise data on bond lengths, bond angles, and torsional angles, as well as information on the crystal packing and intermolecular interactions, such as hydrogen bonding. mdpi.com

Although a crystal structure for this compound has not been reported in the surveyed literature, an analysis would be expected to reveal several key features. The 1,2,3-thiadiazole ring would likely be planar or nearly planar. researchgate.net The analysis would also confirm the conformation of the N-hydroxy-carboxamide side chain relative to the ring. Crucially, it would detail the intermolecular hydrogen bonding network, which is expected to be extensive given the presence of the N-hydroxy and amide groups, which can act as both hydrogen bond donors and acceptors. semanticscholar.org

Table 4: Crystallographic Parameters (Hypothetical Data)

| Parameter | Description |

| Crystal System | The geometric shape of the unit cell (e.g., Monoclinic, Orthorhombic). |

| Space Group | The symmetry elements of the crystal. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°). |

| Z | Number of molecules per unit cell. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, N-O, C-S). |

| Bond Angles | Angles between three connected atoms (e.g., O=C-N). |

| Hydrogen Bonds | Details of intermolecular donor-acceptor distances and angles. |

Theoretical and Computational Chemistry Approaches in N Hydroxy 1,2,3 Thiadiazole 4 Carboxamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic distribution and energy of a molecule, which in turn dictates its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. acs.org By calculating the electron density, DFT can determine the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.govdergipark.org.tr

For thiadiazole derivatives, DFT calculations are used to map the distribution of these orbitals. Typically, the HOMO is spread over the electron-rich parts of the molecule, while the LUMO is localized on electron-deficient regions. mdpi.com From the HOMO and LUMO energies, various global reactivity indices can be calculated to quantify the molecule's chemical behavior.

Table 1: Representative Global Reactivity Indices Calculated via DFT

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronic Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons. |

| Global Electrophilicity Index (ω) | μ2 / 2η | Quantifies the ability of a molecule to accept electrons. |

This table illustrates typical parameters derived from DFT calculations for characterizing molecular reactivity.

The 1,2,3-thiadiazole (B1210528) ring is a five-membered aromatic heterocycle. isres.orgwikipedia.org Its aromaticity, which contributes significantly to its stability, arises from the delocalization of π-electrons within the ring. nih.govisres.org Computational methods can quantify this aromaticity using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations help confirm the aromatic character and inherent stability of the thiadiazole core.

The stability of the 1,2,3-thiadiazole ring is a key feature that makes it an attractive scaffold in medicinal chemistry. mdpi.com Theoretical thermal stability studies can be performed by calculating thermodynamic parameters, providing insights into the compound's behavior under different conditions. orientjchem.orgresearchgate.net The inductive effect of the sulfur atom contributes to the ring's relatively high aromaticity and weak base character. isres.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of N-hydroxy-1,2,3-thiadiazole-4-carboxamide as a therapeutic agent, it is crucial to understand how it interacts with biological targets like proteins and enzymes. Molecular docking and dynamics simulations are the primary computational techniques used for this purpose.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is used to forecast the binding mode and estimate the binding affinity, often expressed as a docking score or binding energy. nih.gov For thiadiazole derivatives, docking studies have been employed to identify potential interactions with various biological targets, including enzymes and receptors implicated in cancer and microbial infections. mdpi.comnih.govsemanticscholar.org

The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy for different conformations. Key interactions typically include hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.gov The results can reveal which amino acid residues in the protein's active site are crucial for binding the ligand.

Table 2: Example of a Molecular Docking Analysis Summary

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

| VEGFR-2 | Thiadiazole Derivative 1 | -8.5 | Cys919, Asp1046 | Hydrogen Bond |

| Carbonic Anhydrase IX | Thiadiazole Derivative 2 | -7.9 | His94, His119, Thr200 | H-Bond, Hydrophobic |

| SARS-CoV-2 Mpro | Thiadiazole Derivative 3 | -7.5 | His41, Cys145 | Hydrophobic, H-Bond |

This table provides a hypothetical summary of docking results for thiadiazole derivatives against various protein targets, illustrating the type of data generated.

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur in a biological environment. nih.gov

For a potential drug candidate like this compound, MD simulations can be used to:

Assess the stability of the predicted binding pose from docking.

Analyze the flexibility of the ligand and the protein's binding site.

Calculate the binding free energy with higher accuracy using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.gov

These simulations provide a more realistic representation of the molecular interactions within the dynamic and solvated environment of a living system.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Cheminformatics involves the use of computational methods to analyze and manage chemical data.

In the context of this compound research, QSAR models can be developed once a set of related analogues with measured biological activities is available. The process involves calculating a variety of molecular descriptors for each compound. These descriptors quantify different aspects of the molecule's structure, such as its physicochemical, electronic, and topological properties.

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Description |

| Electronic | HOMO/LUMO energies, Dipole moment | Describe the electronic properties and reactivity. |

| Steric | Molecular volume, Surface area | Describe the size and shape of the molecule. |

| Hydrophobic | LogP (Partition coefficient) | Measures the lipophilicity of the compound. |

| Topological | Connectivity indices | Describe the branching and connectivity of atoms. |

This table lists examples of descriptors that can be used to build a QSAR model to predict the biological activity of new thiadiazole derivatives.

By applying statistical methods like multiple linear regression or machine learning algorithms, a QSAR model is built that can predict the activity of new, untested compounds based on their calculated descriptors. nih.govresearchgate.net This predictive power makes QSAR an invaluable tool for prioritizing the synthesis of new derivatives with potentially improved potency and for understanding the key structural features required for a desired biological effect.

Based on a thorough review of the provided search results, it is not possible to generate an article on "" with a specific section on "Virtual Screening and Computational Design of Novel this compound Analogues."

The search results did not yield any specific information regarding virtual screening, computational design, or other theoretical chemistry studies focused on the exact chemical compound "this compound". The retrieved documents primarily discuss other isomers of thiadiazole, such as 1,3,4-thiadiazole and 1,2,4-thiadiazole, which are different chemical entities with distinct structural and chemical properties.

Therefore, to adhere to the strict instructions of focusing solely on "this compound" and to maintain scientific accuracy, no content can be generated for the requested article outline. Introducing information from unrelated compounds would violate the core requirements of the prompt.

Biological Activities and Molecular Mechanisms of Action

Antimicrobial Activity of N-hydroxy-1,2,3-thiadiazole-4-carboxamide Derivatives

Research into the antibacterial properties of 1,2,3-thiadiazole-4-carboxamide (B1266815) derivatives has identified specific compounds with notable efficacy. One such derivative, N-(5-Nitro-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide, has been shown to be bactericidal against E. coli with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL. nih.govwaikato.ac.nz The mechanism for this activity is believed to be the inhibition of serine O-acetyltransferase (also known as CysE), an enzyme crucial for the cysteine biosynthesis pathway in bacteria. nih.govacs.org This pathway is a promising target for antimicrobial development as it is essential for bacterial survival and absent in mammals. acs.org The aforementioned derivative was found to inhibit CysE from Staphylococcus with a half-maximal inhibitory concentration (IC50) of 48.6 μM. nih.gov

Based on the reviewed scientific literature, there is no specific information available regarding the inhibition of bacterial DNA Gyrase B by this compound or its direct derivatives.

While the enzyme CysE is considered an important target in pathogens like methicillin-resistant Staphylococcus aureus (MRSA), specific studies detailing the mechanisms of action of this compound derivatives against MRSA or other drug-resistant strains were not identified in the reviewed literature. nih.gov

Derivatives of 1,2,3-thiadiazole (B1210528) have demonstrated significant potential as antifungal agents. nih.govresearchgate.net The introduction of the 1,2,3-thiadiazole moiety into other chemical scaffolds has been shown to greatly improve fungicidal activity. researchgate.net For example, certain 1,2,3-thiadiazole-based strobilurin analogues exhibit a broad spectrum of activity. researchgate.net One specific 1,2,3-thiadiazole containing a carboxamide moiety displayed wide-ranging fungicidal inhibition against numerous fungal strains, including Candida albicans (CA), Aspergillus niger (AS), and Rhizoctonia solani (RS). mdpi.com

| Compound Class | Fungal Strain | Activity (EC50 or % Inhibition) | Reference |

|---|---|---|---|

| 1,2,3-Thiadiazole Strobilurin Analogue (Compound 8a) | Gibberella zeae | EC50: 2.68 µg/mL | researchgate.net |

| 1,2,3-Thiadiazole Strobilurin Analogue (Compound 8a) | Sclerotinia sclerotiorum | EC50: 0.44 µg/mL | researchgate.net |

| 1,2,3-Thiadiazole Strobilurin Analogue (Compound 8a) | Rhizoctonia cerealis | EC50: 0.01 µg/mL | researchgate.net |

| 1,2,3-Thiadiazole-Carboxamide Derivative (Compound 149) | Aspergillus niger (AS) | 100% Inhibition | mdpi.com |

| 1,2,3-Thiadiazole-Carboxamide Derivative (Compound 149) | Candida albicans (CA) | 71% Inhibition | mdpi.com |

| 1,2,3-Thiadiazole-Carboxamide Derivative (Compound 149) | Colletotrichum lagenarium (CL) | 95% Inhibition | mdpi.com |

| 1,2,3-Thiadiazole-Carboxamide Derivative (Compound 149) | Rhizoctonia solani (RS) | 97% Inhibition | mdpi.com |

The antimicrobial action of 1,2,3-thiadiazole derivatives extends beyond a single mechanism. In addition to the previously mentioned inhibition of cysteine biosynthesis in bacteria, a distinct mechanism has been identified for their antifungal effects. nih.govtandfonline.com A novel fungicide candidate, 3-(4-Methyl-1,2,3-thiadiazolyl)-6-trichloromethyl- nih.govnih.govbenthamdirect.com-triazolo-[3,4-b] nih.govnih.govbenthamdirect.com-thiadiazole (YZK-C22), was found to inhibit both the mycelial growth and spore germination of Botrytis cinerea. tandfonline.com Proteomic studies using isobaric tags for relative and absolute quantification (iTRAQ) identified pyruvate kinase (PK) as the molecular target. tandfonline.com This compound inhibited the activity of PK, a key enzyme in the glycolytic pathway, by over 50% at a concentration of 20 μg/mL. tandfonline.com Molecular docking confirmed that the compound could fit into the active center of pyruvate kinase, thus disrupting a fundamental metabolic pathway in the fungus. tandfonline.com

Antibacterial Efficacy and Spectrum of Activity

Anticancer Potential and Cellular Targets of this compound Analogues

Derivatives of 1,2,3-thiadiazole have emerged as a versatile scaffold for the development of anticancer agents, targeting several key proteins and pathways involved in cancer cell proliferation and survival. nih.gov

One major cellular target is tubulin. nih.gov Analogues of the natural anticancer agent combretastatin A-4, where the olefin group was replaced by a 1,2,3-thiadiazole ring, have shown potent cytotoxic activity against human myeloid leukemia (HL-60) and human colon adenocarcinoma (HCT-116) cell lines. nih.gov These compounds inhibit tubulin polymerization with activities similar to combretastatin A-4 and cause cell cycle arrest in the G2/M phase. nih.gov

Another critical target is the molecular chaperone Heat shock protein 90 (Hsp90), which is overexpressed in cancer cells and is essential for the stability of numerous oncoproteins. nih.govplos.org A series of 5-aryl-4-(5-substituted-2,4-dihydroxyphenyl)-1,2,3-thiadiazoles were identified as potent Hsp90 inhibitors, binding to the N-terminal domain of the protein with high affinity. nih.govnih.gov In HCT116 human colon cancer cells, these inhibitors demonstrated antiproliferative activity, induced apoptosis, and led to the depletion of Hsp90 client proteins such as CRAF, ERBB2, and CDK4. nih.gov

Furthermore, thiadiazole carboxamide derivatives have been developed as inhibitors of receptor tyrosine kinases, such as c-Met, which plays a critical role in tumor cell growth, invasion, and metastasis. nih.govnih.gov A promising thiazole/thiadiazole carboxamide derivative, compound 51am, was identified as a potent c-Met inhibitor. nih.gov Mechanistically, this compound was shown to inhibit c-Met phosphorylation, induce cell cycle arrest, and trigger apoptosis in MKN-45 gastric cancer cells. nih.govnih.gov

| Compound Class | Cellular Target | Cancer Cell Line | Activity (IC50 / GI50) | Reference |

|---|---|---|---|---|

| 1,2,3-Thiadiazole Analogue of Combretastatin A-4 | Tubulin | HL-60, HCT-116, HMEC-1 | IC50: 13.4 - 86.6 nM | nih.gov |

| 5-Aryl-4-(dihydroxyphenyl)-1,2,3-thiadiazoles (ICPD 26, 34, 47) | Hsp90 | HCT116 (Colon) | GI50: 3.2 - 4.6 µM | nih.gov |

| Thiadiazole Carboxamide (Compound 51am) | c-Met Kinase | MKN-45 (Gastric) | IC50: 0.09 µM | nih.gov |

| Thiadiazole Carboxamide (Compound 51am) | c-Met Kinase | A549 (Lung) | IC50: 0.83 µM | nih.gov |

| Thiadiazole Carboxamide (Compound 51am) | c-Met Kinase | HT-29 (Colon) | IC50: 0.68 µM | nih.gov |

Kinase Inhibition (e.g., c-Met Kinase Inhibition)

Derivatives of the thiadiazole carboxamide scaffold have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer. researchgate.netnih.gov The c-Met proto-oncogene, a receptor tyrosine kinase, is a validated target in oncology, and its aberrant activation is linked to tumor initiation, progression, and poor prognosis. researchgate.net

Researchers have designed and synthesized series of thiazole/thiadiazole carboxamide derivatives to target c-Met kinase. In one such study, a compound designated 51am emerged as a highly promising inhibitor. nih.govtandfonline.comnih.gov This compound demonstrated potent inhibitory activity in both biochemical and cellular assays and was also effective against several c-Met mutants. nih.govtandfonline.comnih.gov Mechanistic studies revealed that 51am inhibits the phosphorylation of c-Met, a critical step in its activation pathway. tandfonline.comnih.govtandfonline.com The binding mode of this compound with c-Met provided valuable insights for the development of more selective inhibitors. tandfonline.com

| Compound | Target | IC50 (nM) | Cell Line | Activity | Reference |

| 51am | c-Met Kinase | 1.8 | MKN-45 | Potent inhibition of c-Met phosphorylation | nih.gov |

| Foretinib (Reference) | c-Met Kinase | 1.3 | MKN-45 | Reference c-Met inhibitor | tandfonline.com |

Modulation of Oncogenic Signaling Pathways (e.g., Canonical NF-κB Cascade Inhibition)

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of immune and inflammatory responses, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers, making it a key therapeutic target. nih.govrsc.org

A derivative, 4-hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide , was identified as a potent, nanomolar-range inhibitor of the canonical NF-κB pathway. nih.govrsc.org This compound was discovered through a scaffold hopping approach based on a known IKKβ inhibitor, IMD-0354. Interestingly, while both the novel thiadiazole derivative and IMD-0354 were potent inhibitors of the NF-κB pathway in cellular assays, they were found to be inactive in direct enzymatic assays against human IKKβ, suggesting a mechanism of action that may not involve direct inhibition of this kinase. nih.govrsc.org

Antimitotic Mechanisms (e.g., Tubulin Polymerization Inhibition)

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton involved in critical cellular functions, including mitosis. nih.gov Agents that interfere with tubulin polymerization are powerful antimitotic drugs used in cancer chemotherapy. nih.govplos.org

Analogues of the natural antimitotic agent combretastatin A-4 (CA-4), where the cis-olefin group was replaced with a 1,2,3-thiadiazole ring, have been synthesized and evaluated. nih.gov Several of these compounds exhibited significant cytotoxicity against various human cancer cell lines, including myeloid leukemia (HL-60) and colon adenocarcinoma (HCT-116). nih.gov These derivatives were shown to inhibit tubulin polymerization with an efficacy comparable to that of CA-4, leading to cell cycle arrest in the G2/M phase. nih.gov The positioning of the 3,4,5-trimethoxyphenyl group on the thiadiazole ring was found to be crucial for activity. nih.gov

| Cell Line | Compound Activity (IC50) | Reference |

| HL-60 (Human myeloid leukemia) | 13.4 to 86.6 nM | nih.gov |

| HCT-116 (Human colon adenocarcinoma) | 13.4 to 86.6 nM | nih.gov |

| HMEC-1 (Human microvascular endothelial) | 13.4 to 86.6 nM | nih.gov |

Induction of Programmed Cell Death (Apoptosis) and Cell Cycle Arrest

The ability to induce apoptosis and halt the cell cycle are key mechanisms for anticancer agents. tandfonline.comnih.gov Several derivatives of thiadiazole carboxamide have demonstrated these capabilities, often as a consequence of their primary mechanism of action, such as kinase or tubulin inhibition.

The potent c-Met inhibitor 51am was shown to induce both cell cycle arrest and apoptosis in MKN-45 gastric cancer cells. tandfonline.comnih.govtandfonline.com Similarly, 1,3,4-thiadiazole derivatives have been investigated for their pro-apoptotic and cell cycle-arresting properties. nih.govsemanticscholar.org For instance, a derivative known as compound 19 was found to arrest breast cancer cells (MCF-7) at the G2/M phase, likely through the inhibition of cyclin-dependent kinase 1 (CDK1). nih.govsemanticscholar.org Annexin V-PI assays confirmed that this compound significantly increased the percentage of cells undergoing early apoptosis and necrosis. semanticscholar.org

Antiviral Properties of 1,2,3-Thiadiazole-4-carboxamide Derivativesmdpi.comarkat-usa.org

The thiadiazole scaffold is a component of various compounds investigated for their antiviral activity against a range of viruses, including plant and human pathogens. mdpi.comarkat-usa.org

Substituted 1,2,3-thiadiazole-4-carboxamides have shown promising activity against the Tobacco Mosaic Virus (TMV). One derivative, compound 102 , exhibited curative activity of 60% at a concentration of 500 µg/mL, which was comparable to the standard agent tiadinil. mdpi.com Another related compound, 103 , showed a potent protective effect of 76% at the same concentration. mdpi.com

Investigation of Specific Antiviral Targets (e.g., HIV)

Derivatives of 1,2,3-thiadiazole have been synthesized and evaluated as potential anti-HIV agents. mdpi.comnih.gov One study focused on thioacetanilide-based 1,2,3-thiadiazole derivatives and their activity against HIV in MT-4 cells. mdpi.com A specific derivative, compound 92 , demonstrated remarkably potent anti-HIV activity with a half-maximal effective concentration (EC50) of 0.059 µM and a high selectivity index (>4883), surpassing reference compounds like nevirapine and efavirenz. mdpi.com

Another series of 2-(4-(2,4-dibromophenyl)-1,2,3-thiadiazol-5-ylthio)acetamide (TTA) derivatives also showed good activity against HIV-1. nih.gov Compound 7c from this series was particularly potent, inhibiting HIV-1 replication with an EC50 of 36.4 nM, making it more effective than the reference drugs nevirapine (NVP) and delavirdine (DLV). nih.gov Molecular modeling suggested these compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

| Compound | Virus | EC50 | CC50 (µM) | Selectivity Index (SI) | Reference |

| 92 | HIV | 0.059 µM | > 283.25 | > 4883 | mdpi.com |

| 7c | HIV-1 | 36.4 nM | > 283.25 | Not specified | nih.gov |

| Nevirapine (Reference) | HIV-1 | ~255 nM | Not specified | Not specified | nih.gov |

| Delavirdine (Reference) | HIV-1 | ~291 nM | Not specified | Not specified | nih.gov |

Anti-inflammatory Modulatory Effectsnih.govnih.gov

Inflammation is a complex biological response implicated in numerous diseases. ijpsdronline.comejbps.com Thiadiazole derivatives have been explored for their potential as anti-inflammatory agents, often targeting enzymes like cyclooxygenases (COX-1/COX-2). nih.gov

A series of 2,6-diaryl-imidazo[2,1-b] mdpi.comnih.govnih.govthiadiazole derivatives were synthesized and evaluated for in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. nih.gov One compound, 5c , demonstrated superior anti-inflammatory effects compared to the standard drug, diclofenac. nih.gov Molecular docking studies suggested that this compound exhibited a higher inhibitory preference for COX-2 over COX-1. nih.gov Other studies on different 1,3,4-thiadiazole scaffolds also reported significant anti-inflammatory activity, with some compounds showing inhibition of protein denaturation comparable to diclofenac sodium. nih.gov

Investigation of Other Enzyme Inhibition Profiles

While specific enzymatic inhibition studies for this compound are not extensively documented in publicly available literature, research into the broader family of 1,2,3-thiadiazole derivatives, particularly those with a carboxamide moiety at the 4-position, has revealed a range of biological activities. These studies provide insights into the potential enzymatic targets of this class of compounds. It is important to note that the following findings pertain to structurally related analogs, and not to this compound itself.

The 1,2,3-thiadiazole scaffold is recognized for its diverse pharmacological potential, with various derivatives exhibiting activities such as antifungal, antiviral, insecticidal, and anticancer effects. mdpi.com The inclusion of a carboxamide group can further enhance the biological profile of these molecules.

Research has shown that certain 1,2,3-thiadiazole-4-carboxamide derivatives display notable inhibitory activities against viral pathogens. mdpi.com For instance, one substituted 1,2,3-thiadiazole-4-carboxamide scaffold demonstrated curative antiviral activity. mdpi.com

Furthermore, antifungal properties have been observed in carboxamide derivatives of thiadiazoles. mdpi.com A specific 1,2,3-thiadiazole containing a carboxamide moiety exhibited broad-spectrum fungicidal inhibition against several fungal strains. mdpi.com

The following table summarizes the reported inhibitory activities of some 1,2,3-thiadiazole-4-carboxamide derivatives.

Table 1: Enzyme and Biological Inhibition Profile of Selected 1,2,3-Thiadiazole-4-Carboxamide Derivatives

| Compound ID | Target/Activity | Measurement | Result |

|---|---|---|---|

| Substituted 1,2,3-thiadiazole-4-carboxamide (102) | Antiviral (Curative Activity) | % Activity at 500 µg/mL | 60% |

| Substituted 1,2,3-thiadiazole-4-carboxamide (102) | Antiviral (Curative Activity) | % Activity at 100 µg/mL | 47% |

| 1,2,3-thiadiazole containing carboxamide moiety (149) | Antifungal (vs. A. solani) | % Inhibition | 100% |

| 1,2,3-thiadiazole containing carboxamide moiety (149) | Antifungal (vs. C. lunata) | % Inhibition | 95% |

| 1,2,3-thiadiazole containing carboxamide moiety (149) | Antifungal (vs. P. infestans) | % Inhibition | 88% |

| 1,2,3-thiadiazole containing carboxamide moiety (149) | Antifungal (vs. P. piricola) | % Inhibition | 85% |

| 1,2,3-thiadiazole containing carboxamide moiety (149) | Antifungal (vs. P. sasakii) | % Inhibition | 74% |

| 1,2,3-thiadiazole containing carboxamide moiety (149) | Antifungal (vs. C. albicans) | % Inhibition | 71% |

| 1,2,3-thiadiazole containing carboxamide moiety (149) | Antifungal (vs. G. zeae) | % Inhibition | 62% |

These findings underscore the potential of the 1,2,3-thiadiazole-4-carboxamide scaffold as a source of biologically active compounds with diverse inhibitory profiles. However, dedicated studies are required to elucidate the specific enzyme inhibition profile of this compound.

Structure Activity Relationship Sar Studies of N Hydroxy 1,2,3 Thiadiazole 4 Carboxamide Analogues

Elucidating the Role of the N-Hydroxyl Moiety in Bioactivity

The N-hydroxyl moiety, which forms a hydroxamic acid functional group with the adjacent carbonyl, is a critical pharmacophore in many biologically active compounds. Its significance lies in its ability to act as a potent metal-binding group. Hydroxamic acids are known to chelate various metal ions, a property that is frequently exploited in the design of metalloenzyme inhibitors. Specifically, the hydroxamic acid functionality can form a bidentate chelate with zinc ions within the active sites of enzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), leading to their inhibition.

In the context of N-hydroxy-1,2,3-thiadiazole-4-carboxamide analogues, the N-hydroxyl group is presumed to be essential for their biological activity, particularly if the target is a metalloenzyme. The acidity of the N-hydroxyl proton (pKa typically ranging from 8.5 to 9.5) allows for the formation of a hydroxamate anion under physiological conditions, which can then coordinate with the metal cofactor in the enzyme's active site. The tautomeric equilibrium between the keto and iminol forms can also influence its binding properties.

Studies on other hydroxamic acid-containing compounds have demonstrated that the N-hydroxyl group is a key determinant of their inhibitory potency. For instance, in a series of tyrosinase inhibitors, the presence of the hydroxamic acid was found to be crucial for potent inhibition, with benzohydroxamic acid being one of the most potent inhibitors identified. The N-hydroxyacetamide, an isomer with a different topology, showed significantly weaker activity, highlighting the specific arrangement of the N-hydroxyl and carbonyl groups for effective metal chelation. Therefore, it is highly probable that the N-hydroxyl moiety in this compound analogues plays a similar, indispensable role in their mechanism of action.

Impact of Substitutions on the 1,2,3-Thiadiazole (B1210528) Ring on Efficacy and Selectivity

In a review of 1,2,3-thiadiazole derivatives, it was noted that different substitutions on the thiadiazole nucleus can improve the SAR and enhance therapeutic efficacy against a wide range of pathogens. For example, in a series of anti-HIV-1 agents, the substitution on a phenyl ring attached to the 1,2,3-thiadiazole core had a profound effect on antiviral potency. Specifically, a 2,4-dibromo substitution on the phenyl ring resulted in the most active compound, with an EC50 value of 0.0364 µM. The antiviral strength was found to decrease in the order of 2,4-Br2 > 2,4-Cl2 > 2,4-F2, indicating that both the nature and position of the halogen substituents are critical for activity.

Similarly, in a series of antiviral piperidine-based 1,2,3-thiadiazole derivatives, compounds with a chlorine substituent exhibited good antiviral activity, and the position of

Applications in Agrochemicals and Further Research Avenues

Development of 1,2,3-Thiadiazole (B1210528) Carboxamides as Crop Protecting Agents

The 1,2,3-thiadiazole ring is a privileged heterocyclic structure in the fields of medicine and pharmacology due to its wide spectrum of biological activities. Current time information in Las Vegas, NV, US. In agriculture, this structural motif has been successfully integrated into a variety of crop protecting agents, leading to the development of compounds with potent fungicidal, insecticidal, and unique plant defense-inducing properties. Current time information in Las Vegas, NV, US. The inherent biological activity of the thiadiazole nucleus makes its carboxamide derivatives a fertile ground for discovering novel solutions to complex agricultural challenges.

Derivatives of 1,2,3-thiadiazole carboxamide have shown significant promise as direct-acting fungicides. Researchers have successfully synthesized novel compounds by incorporating the 1,2,3-thiadiazole moiety into other known fungicidal structures. For instance, a series of N-acyl-N-arylalanines containing a 1,2,3-thiadiazol-5-ylcarbonyl fragment demonstrated moderate in vitro antifungal activity against several economically important plant pathogens. nih.gov

One particularly effective strategy has been the creation of hybrid molecules. A 1,2,3-thiadiazole-containing carboxamide was found to exhibit broad-spectrum fungicidal inhibition against eleven different fungal strains, highlighting its potential as a versatile agrochemical. Current time information in Las Vegas, NV, US. In another study, the combination of 1,2,3-thiadiazole with a 1,2,4-triazole moiety resulted in compounds with good fungicidal activity against pathogens like Corynespora cassiicola and Pseudoperonospora cubensis. researchgate.net These findings underscore the utility of the 1,2,3-thiadiazole carboxamide scaffold in developing new direct-acting antifungal agents.

| Compound Class | Target Fungi | Observed Activity | Reference |

|---|---|---|---|

| 1,2,3-Thiadiazole Carboxamide Moiety | Alternaria solani (AS) | 100% inhibition | Current time information in Las Vegas, NV, US. |

| 1,2,3-Thiadiazole Carboxamide Moiety | Cercospora arachidicola (CA) | 71% inhibition | Current time information in Las Vegas, NV, US. |

| 1,2,3-Thiadiazole Carboxamide Moiety | Colletotrichum lagenarium (CL) | 95% inhibition | Current time information in Las Vegas, NV, US. |

| 1,2,3-Thiadiazole Carboxamide Moiety | Phytophthora infestans (PI) | 88% inhibition | Current time information in Las Vegas, NV, US. |

| N-acyl-N-arylalaninates with 1,2,3-thiadiazol-5-ylcarbonyl | Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum | Moderate in vitro activity | nih.gov |

Perhaps the most significant contribution of 1,2,3-thiadiazole derivatives to agriculture is their role as plant activators. These compounds trigger the plant's own defense mechanisms, a phenomenon known as systemic acquired resistance (SAR), providing broad-spectrum protection against fungal, bacterial, and viral pathogens. researchgate.netresearchgate.net The 1,2,3-thiadiazole-carboxylate moiety is recognized as a critical pharmacophore for this activity. nih.gov

Unlike traditional pesticides, plant activators often exhibit little to no direct antimicrobial activity in vitro. nih.gov Instead, they prime the plant to respond more quickly and robustly to pathogen attacks. Research on benzo-1,2,3-thiadiazole-7-carboxylate derivatives has shown that certain compounds can induce SAR more potently than the commercial plant activator Acibenzolar-S-methyl (BTH). researchgate.net These derivatives demonstrated excellent SAR-inducing activity against diseases like cucumber powdery mildew (Erysiphe cichoracearum) and anthracnose (Colletotrichum lagenarium). researchgate.net

One of the most well-known commercial examples is Tiadinil (TDL), or N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide. scite.ai Tiadinil is used to control rice blast and functions by inducing the plant's natural defense systems. scite.ai This mode of action, which leverages the plant's innate immunity, represents a more sustainable approach to disease management.

The application of 1,2,3-thiadiazole carboxamides extends to insect control. The structural framework of these compounds has been used to design new molecules with significant insecticidal properties. For example, (E)-β-farnesene based carboxamides of thiadiazoles have been investigated for their aphicidal activity against Myzus persicae (the green peach aphid). Current time information in Las Vegas, NV, US.

While these specific carboxamide analogues showed higher aphicidal activity than their parent compound, (E)-β-farnesene, they were less potent than the commercial insecticide pymetrozine. Current time information in Las Vegas, NV, US. In other research, N-tert-butyl-N,N′-diacylhydrazines incorporating a 1,2,3-thiadiazole ring displayed remarkable insecticidal potential against Plutella xylostella L. (diamondback moth), with one derivative achieving 79% mortality at a concentration of 200 μg/mL. Current time information in Las Vegas, NV, US. These findings confirm that the 1,2,3-thiadiazole carboxamide scaffold is a viable template for developing new insecticidal agents.

| Compound Class | Target Insect | Observed Activity (LC50) | Reference |

|---|---|---|---|

| (E)-β-farnesene based 1,2,3-thiadiazole carboxamide | Myzus persicae | 33.4 μg/mL | Current time information in Las Vegas, NV, US. |

| (E)-β-farnesene based 1,2,3-thiadiazole carboxamide | Myzus persicae | 50.2 μg/mL | Current time information in Las Vegas, NV, US. |

Exploration of N-hydroxy-1,2,3-thiadiazole-4-carboxamide in Diverse Research Fields

While the primary focus of 1,2,3-thiadiazole carboxamide research has been in agriculture, the broader thiadiazole scaffold possesses a wide range of pharmacological activities that are actively being explored in medicinal chemistry. nih.gov Thiadiazole derivatives have been investigated for their potential as anticancer, antimicrobial, anti-tubercular, antiviral, and anti-inflammatory agents. researchgate.netsci-hub.st

For instance, N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides have been identified as a potential new class of antibacterial agents, with some derivatives showing potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other studies have designed and synthesized N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives as potential inhibitors of the VEGFR-2 enzyme for anticancer applications. nih.gov The mesoionic nature of the thiadiazole ring allows these molecules to cross cellular membranes and interact with biological targets, making them attractive for drug discovery. Although these applications have not yet been specifically explored for this compound, the proven versatility of the core structure suggests a promising area for future investigation.

Design of Hybrid Molecules and Prodrug Strategies

A prominent strategy in the development of new agrochemicals is the creation of hybrid molecules, where two or more distinct pharmacophores are combined into a single compound to achieve enhanced or synergistic effects. nih.gov The 1,2,3-thiadiazole carboxamide structure is an excellent candidate for this approach. As previously mentioned, researchers have successfully created hybrid fungicides by linking the 1,2,3-thiadiazole ring to fragments of N-arylalanine, a known toxophore in acylalanine fungicides. nih.gov Similarly, hybrid structures of 1,2,3-thiadiazole and 1,3,4-thiadiazole have been synthesized to create novel pesticide candidates.

The prodrug strategy is another advanced design approach where an inactive or less active compound is administered and then converted into its active form within the target organism. This can improve bioavailability and targeting. The commercial plant activator Tiadinil (TDL) serves as a prime example of this strategy in action. scite.ai After application to the plant, TDL is metabolized into its active form, which then primes the plant's systemic acquired resistance. scite.ai These successful applications of hybrid and prodrug design highlight a clear path for the future development of more sophisticated and effective agrochemicals based on the this compound scaffold.

Advanced Delivery Systems and Formulation Research for this compound

The efficacy of an active ingredient is highly dependent on its formulation and delivery system. Advanced formulations can protect the compound from environmental degradation, improve its solubility, and ensure a controlled, sustained release, thereby reducing the required application frequency and minimizing environmental impact. nih.gov

Nanotechnology offers a promising frontier for the delivery of thiadiazole-based agrochemicals. Research into the development of 1,3,4-thiadiazole-based nano-fungicides has shown that nano-sizing can significantly enhance bioefficacy. researchgate.netscite.ai By preparing nano-forms of potent thiadiazole fungicides using carriers like polyethylene glycol, researchers have observed a 2- to 4-fold increase in fungicidal activity compared to conventional formulations. researchgate.netscite.ai These nanoformulations, with particle sizes under 100 nm, can improve adhesion to plant surfaces, enhance uptake, and provide better protection against pathogens. researchgate.netnih.gov The development of controlled-release formulations, such as encapsulating the active ingredient in natural or synthetic polymers, is another key area of research that could be applied to this compound to optimize its performance and improve its sustainability profile in agricultural settings.

Conclusion and Future Research Directions

Synthesis of Key Findings and Their Academic Implications

The 1,2,3-thiadiazole (B1210528) ring is a versatile pharmacophore known to impart a wide spectrum of biological activities, including antifungal, antiviral, insecticidal, and anticancer properties. mdpi.com Specifically, derivatives of 1,2,3-thiadiazole-4-carboxamide (B1266815) have demonstrated notable efficacy as plant activators, inducing systemic acquired resistance against various plant diseases. mdpi.com For instance, certain substituted 1,2,3-thiadiazole-4-carboxamide compounds have shown significant curative and protective effects against the Tobacco Mosaic Virus (TMV). mdpi.com

Direct research on N-hydroxy-1,2,3-thiadiazole-4-carboxamide is not extensively documented in existing literature. However, the introduction of an N-hydroxy (hydroxamic acid) moiety to the carboxamide group at the 4-position of the thiadiazole ring is of significant academic interest. The hydroxamic acid functional group is a well-known metal-chelating motif and is a key pharmacophore in a class of enzymes inhibitors, most notably histone deacetylase (HDAC) inhibitors. The mesoionic nature of the thiadiazole ring may enhance the ability of its derivatives to cross cellular membranes, potentially improving interaction with biological targets. nih.gov

The academic implications are therefore twofold. Firstly, this specific compound merges the established biological potential of the 1,2,3-thiadiazole core with the unique biochemical properties of the hydroxamic acid group. Secondly, it presents a novel molecular architecture for probing biological systems, particularly those involving metalloenzymes, and for the development of new therapeutic or agrochemical agents.

Identification of Unaddressed Research Questions and Methodological Challenges

The nascent state of research into this compound leaves several fundamental questions unanswered.

Unaddressed Research Questions:

Biological Activity Spectrum: The primary unaddressed question is the full spectrum of biological activity of this compound. Does the N-hydroxy group confer novel activities, such as enzyme inhibition (e.g., HDAC, matrix metalloproteinases), or does it enhance the known antiviral or plant-activating properties of the parent carboxamide?

Mechanism of Action: For any identified biological activity, the underlying mechanism of action remains to be elucidated. Understanding how the molecule interacts with its biological target at a molecular level is crucial for any further development.

Structure-Activity Relationship (SAR): A systematic exploration of SAR for this class of compounds is needed. How do substitutions on the thiadiazole ring or modifications of the N-hydroxy-carboxamide group affect bioactivity?

Pharmacokinetic Profile: No information is available regarding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which are critical for its potential application in medicine or agriculture.

Methodological Challenges:

Synthesis: A significant methodological challenge lies in the synthesis of the target compound. While the Hurd-Mori reaction is a classical method for forming the 1,2,3-thiadiazole ring from hydrazones and thionyl chloride, the stability and compatibility of the N-hydroxy-carboxamide functionality under these, or other modern synthetic conditions, must be carefully evaluated. researchgate.netorganic-chemistry.org Protecting group strategies may be necessary, adding complexity to the synthetic route.

Characterization and Stability: The N-hydroxy-carboxamide group can be prone to rearrangement or degradation under certain conditions. Developing robust analytical methods for characterization and assessing the compound's stability in various solvents and pH conditions will be essential for reliable biological testing.

Future Perspectives for this compound Research in Synthetic and Chemical Biology

The unique structural features of this compound open up intriguing possibilities for its application as a tool in synthetic and chemical biology.

Development of Novel Enzyme Inhibitors: The most promising future perspective lies in its potential as a lead structure for enzyme inhibitors. The hydroxamic acid moiety suggests that it could be a potent inhibitor of zinc-dependent enzymes. Future research should focus on screening this compound against a panel of metalloenzymes, such as HDACs and matrix metalloproteinases (MMPs), which are important targets in cancer therapy.

Chemical Probes for Metalloproteomics: If the compound demonstrates strong and specific metal-binding properties, it could be functionalized with reporter tags (e.g., fluorophores, biotin) to create chemical probes. Such probes would be valuable tools in chemical biology for identifying and studying the function of metalloenzymes within complex biological systems.

Advanced Agrochemicals: Building upon the known plant-activating properties of related 1,2,3-thiadiazoles, future work could explore if the N-hydroxy variant offers a different mode of action or an enhanced spectrum of activity. mdpi.com Its metal-chelating ability might influence micronutrient availability or interfere with metalloenzymes in plant pathogens, providing a novel mechanism for crop protection.

Synthetic Biology Applications: In the field of synthetic biology, engineered microbes are often used to produce valuable chemicals. This compound could be investigated as an exogenous signaling molecule or a selective inhibitor to modulate engineered metabolic pathways, particularly those dependent on specific metal cofactors.

Data Tables

Table 1: Biological Activities of Related Thiadiazole Carboxamide Derivatives

| Compound Class | Specific Derivative Example | Observed Biological Activity | Reference |

| 1,2,3-Thiadiazole-4-Carboxamides | Substituted 1,2,3-thiadiazole-4-carboxamide | Antiviral (curative activity against TMV) | mdpi.com |

| 1,3,4-Thiadiazole Carboxamides | Botanical component derivatives | Antibacterial (Xanthomonas axonopodis) | nih.gov |

| Thiazole/Thiadiazole Carboxamides | Thiazole/Thiadiazole carboxamide analogues | Anticancer (c-Met kinase inhibitors) | nih.gov |

| N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides | 1-ethyl-4-hydroxy-2-oxo-N-(5-(thiazol-2-yl)-1,3,4-thiadiazol-2-yl)-1,2-dihydroquinoline-3-carboxamide | Antibacterial (S. aureus, including MRSA) | researchgate.net |

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integration. For example, thiadiazole protons appear as singlets near δ 8.5–9.0 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weights and detects isotopic patterns (e.g., chlorine substituents) .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. Advanced Research Focus

- X-ray Crystallography : Resolves stereochemical ambiguities and hydrogen-bonding networks in crystalline derivatives .

- Dynamic NMR : Probes conformational dynamics in solution, critical for understanding bioactivity .

- Hyphenated Techniques : LC-MS/MS for real-time reaction monitoring and impurity profiling .

How can reaction conditions be optimized to improve yields of this compound derivatives?

Q. Advanced Research Focus

- Solvent Screening : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization efficiency, while THF improves coupling reactions .

- Temperature Gradients : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., azide formation).

- Catalyst Loading : Sub-stoichiometric triethylamine (1.1–1.5 equiv) minimizes base-induced decomposition .

- Machine Learning : Predictive models optimize reagent ratios and reaction times using historical yield data .

What methodologies are used to evaluate the biological activity of this compound derivatives?

Q. Advanced Research Focus

- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations and apoptosis markers (Annexin V/PI) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., HDAC or kinase inhibitors) using recombinant proteins .

- ADME-Tox Profiling : Microsomal stability (CYP450) and hepatotoxicity (HepG2 cell viability) .

How do structural modifications impact the mechanism of action of this compound derivatives?

Q. Advanced Research Focus

- Hydrogen-Bonding Networks : Triazole/thiadiazole rings act as hydrogen-bond acceptors, targeting enzyme active sites (e.g., bacterial DNA gyrase) .

- Electron-Withdrawing Groups : Nitro or chloro substituents enhance electrophilicity, improving interactions with nucleophilic residues (e.g., cysteine proteases) .

- Computational Docking : Molecular dynamics simulations (AutoDock Vina) predict binding affinities to biological targets (e.g., EGFR kinase) .

What strategies ensure the stability of this compound derivatives during storage?

Q. Advanced Research Focus

- Thermogravimetric Analysis (TGA) : Identifies decomposition temperatures (>200°C common for thiadiazoles) .

- Lyophilization : Stabilizes hygroscopic derivatives by removing water under vacuum .

- Light-Sensitive Storage : Amber vials prevent photodegradation of thiadiazole cores .

- Excipient Screening : Co-crystallization with cyclodextrins improves aqueous solubility and shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.